Fanapanel

Description

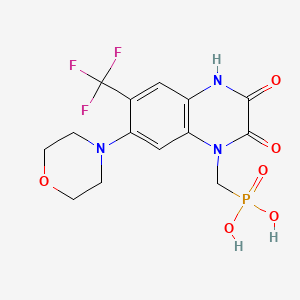

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMQMKNCWDCCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046093 | |

| Record name | Fanapanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161605-73-8 | |

| Record name | Fanapanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161605-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fanapanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161605738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fanapanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fanapanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANAPANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3AP71EM0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fanapanel (ZK-200775): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanapanel (ZK-200775), also known as MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] A quinoxalinedione (B3055175) derivative, this compound was developed by Schering AG for its potential neuroprotective effects in cerebral ischemia associated with stroke and trauma.[1] Despite promising preclinical results, its clinical development was halted due to significant adverse effects, including excessive sedation, reduced consciousness, and potential glial cell toxicity.[1][2][3] This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Core Compound Details

| Property | Value |

| IUPAC Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid |

| Synonyms | ZK-200775, MPQX |

| Molecular Formula | C₁₄H₁₅F₃N₃O₆P |

| Molar Mass | 409.258 g·mol⁻¹ |

| Mechanism of Action | Competitive Antagonist of the AMPA receptor |

Quantitative Pharmacological Data

In Vitro Receptor Binding and Potency

The following tables summarize the binding affinity (Ki) and potency (IC50) of this compound at various glutamate (B1630785) receptor subtypes.

Table 1: Receptor Binding Affinity of this compound [4]

| Radioligand | Receptor Target | Preparation | Ki (nM) |

| [³H]-AMPA | AMPA | Rat Cortical Membranes | 120 |

| [³H]-CNQX | AMPA | Rat Cortical Membranes | 32 |

| [³H]-Kainate | Kainate | Rat Cortical Membranes | 2500 |

| [³H]-CPP | NMDA | Rat Cortical Membranes | 2800 |

| [³H]-TCP | NMDA | Rat Cortical Membranes | 11000 |

| [³H]-Dichlorokynurenate | NMDA | Rat Cortical Membranes | 2800 |

| [³H]-Glycine | NMDA | Rat Cortical Membranes | 5150 |

Table 2: In Vitro Potency of this compound in Functional Assays [4]

| Assay | Agonist | Preparation | IC50 / Ki |

| Cortical Slice Evoked Potentials | Quisqualate | Rat Cortical Slices | 3.2 nM (Ki) |

| Cortical Slice Evoked Potentials | Kainate | Rat Cortical Slices | 100 nM (Ki) |

| Cortical Slice Evoked Potentials | NMDA | Rat Cortical Slices | 8.5 µM (Ki) |

| Spreading Depression | Quisqualate | Chicken Retina | 200 nM (IC50) |

| Spreading Depression | Kainate | Chicken Retina | 76 nM (IC50) |

| Spreading Depression | NMDA | Chicken Retina | 13 µM (IC50) |

| Spreading Depression | Glycine | Chicken Retina | 18 µM (IC50) |

In Vivo Pharmacological Activity

The following table presents the in vivo efficacy of this compound in various rodent models.

Table 3: In Vivo Activity of this compound in Rodent Models [4]

| Test | Species | Endpoint | Route of Administration | THRD50 / ED50 (mg/kg) |

| AMPA-induced Seizures | Mouse | Anticonvulsant | i.v. | 2.9 |

| Kainate-induced Seizures | Mouse | Anticonvulsant | i.v. | 1.6 |

| NMDA-induced Seizures | Mouse | Anticonvulsant | i.v. | 24.1 |

| Four-Plate Test | Mouse | Anxiolytic | i.p. | 0.3 - 3 (significant effect) |

| Rotating Rod | Mouse | Motor Coordination | i.v. | 14.6 |

Experimental Protocols

In Vitro Assays

-

Tissue Preparation: Cerebral cortices from male Wistar rats are homogenized in ice-cold 0.32 M sucrose (B13894). The homogenate is centrifuged, and the resulting pellet is resuspended and incubated to allow for the dissociation of endogenous ligands. Following further centrifugation, the final membrane preparation is stored at -80°C.

-

[³H]-AMPA Binding Assay: Membranes are incubated with [³H]-AMPA in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) in the presence or absence of competing ligands, including this compound. The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a standard unlabeled ligand (e.g., L-glutamate). Specific binding is calculated by subtracting non-specific from total binding. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[5]

-

Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) with high sucrose content to improve neuronal viability.[6][7] Coronal or sagittal slices of the cortex (typically 300-400 µm thick) are prepared using a vibratome.[6][8][9][10] Slices are then transferred to a holding chamber with oxygenated aCSF and allowed to recover for at least one hour before recording.[6][7]

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular field potential recordings are obtained from neurons in the cortical layers.

-

Drug Application: Agonists (quisqualate, kainate, NMDA) are applied to evoke postsynaptic currents or field potentials. This compound is then co-applied at various concentrations to determine its inhibitory effect on the agonist-evoked responses.

-

Data Analysis: The concentration-response curves for this compound's inhibition of the agonist-induced responses are generated, and Ki or IC50 values are calculated.

-

Preparation: Eyecups are prepared from newly hatched chicks and the retina is isolated and mounted in a perfusion chamber.[11][12][13][14] The retina is continuously superfused with a standard Ringer solution.[11]

-

Induction of Spreading Depression: Spreading depression (SD) is induced by a brief, localized application of a high concentration of KCl or an excitatory amino acid agonist (e.g., quisqualate, kainate, NMDA).[11][12]

-

Detection: The propagation of the SD wave is monitored by measuring changes in light transmittance through the retinal tissue.

-

Drug Application: this compound is added to the perfusion solution at various concentrations prior to the induction of SD to assess its ability to block or reduce the frequency and propagation of SD waves.

-

Data Analysis: The concentration of this compound that produces a 50% reduction in the amplitude or frequency of SD events (IC50) is determined.

In Vivo Assays

-

Animal Model: Male NMRI mice are typically used.[4]

-

Procedure: A cannula is implanted into the lateral cerebral ventricle for intracerebroventricular (i.c.v.) infusions. Seizures are induced by the continuous i.c.v. infusion of an excitatory amino acid agonist (AMPA, kainate, or NMDA) until the onset of clonic or tonic seizures.[15][16][17][18][19]

-

Drug Administration: this compound is administered intravenously (i.v.) at various doses prior to the infusion of the convulsant.

-

Data Analysis: The threshold dose of the convulsant required to induce seizures is determined in the presence and absence of this compound. The THRD50, the dose of this compound that produces a 50% increase in the seizure threshold, is calculated.

-

Apparatus: A square chamber with a floor divided into four metal plates.[20][21][22][23][24]

-

Procedure: Mice are placed in the center of the chamber. When a mouse crosses from one plate to another, a mild, brief electric shock is delivered to its paws. The number of punished crossings is recorded over a set period (e.g., 60 seconds).[21]

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses prior to the test.

-

Data Analysis: An increase in the number of punished crossings is indicative of an anxiolytic-like effect. The dose range that produces a statistically significant increase in punished crossings is determined.

-

Apparatus: A rotating rod that can be set to a constant or accelerating speed.[25][26][27][28][29]

-

Procedure: Mice are placed on the rotating rod, and the latency to fall off is recorded.[25][26][27][28][29] Animals are typically trained on the apparatus before the test day.

-

Drug Administration: this compound is administered i.v. at various doses prior to the test.

-

Data Analysis: A decrease in the latency to fall from the rod indicates impaired motor coordination. The ED50, the dose of this compound that causes 50% of the mice to fall within a specified time, is calculated.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Competitive Antagonism of the AMPA Receptor

This compound exerts its effects by competitively binding to the glutamate binding site on the AMPA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This blockade of the AMPA receptor inhibits the influx of sodium ions and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron. The reduction in cation influx leads to a decrease in neuronal depolarization and subsequent downstream signaling cascades.

Caption: Competitive antagonism of the AMPA receptor by this compound.

Downstream Signaling of AMPA Receptor Activation

Activation of AMPA receptors leads to a cascade of intracellular events, primarily initiated by the influx of cations. The subsequent membrane depolarization can activate voltage-gated calcium channels (VGCCs) and remove the magnesium block from NMDA receptors, leading to further calcium influx. Increased intracellular calcium activates various downstream effectors, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases phosphorylate a variety of substrates, leading to changes in gene expression, protein synthesis, and synaptic plasticity.

Caption: Simplified downstream signaling cascade of AMPA receptor activation.

Experimental Workflow for In Vivo Neuroprotection Studies

The neuroprotective efficacy of this compound was primarily assessed in rodent models of stroke, such as the middle cerebral artery occlusion (MCAO) model.

Caption: General experimental workflow for assessing neuroprotection in a stroke model.

Clinical Development and Discontinuation

This compound entered Phase II clinical trials for the treatment of acute ischemic stroke.[2][3][30] However, the trials were prematurely terminated due to safety concerns.[2][30] Patients treated with this compound experienced significant adverse effects, including excessive sedation, stupor, coma, and a transient worsening of neurological scores.[2][30] Furthermore, an increase in serum levels of S-100B, a marker of glial cell damage, was observed, suggesting potential glial toxicity.[2][3] Visual disturbances, such as blurred vision and impaired color perception, were also reported, likely due to the blockade of AMPA receptors in the retina.[31] These intolerable side effects precluded the further development of this compound as a neuroprotective agent for stroke.[30]

Conclusion

This compound (ZK-200775) is a well-characterized competitive AMPA receptor antagonist with potent in vitro and in vivo activity. Preclinical studies demonstrated its potential as a neuroprotective agent in models of cerebral ischemia. However, its clinical development was halted due to severe and intolerable side effects in stroke patients. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug development, highlighting both the therapeutic potential and the challenges associated with targeting the AMPA receptor for neuroprotection.

References

- 1. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

- 8. Preparation of cortical brain slices for electrophysiological recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Direct, live imaging of cortical spreading depression and anoxic depolarisation using a fluorescent, voltage-sensitive dye - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate and spreading depression in chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spreading depression in isolated chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two mechanisms for spreading depression in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AMPA Receptor Dysregulation and Therapeutic Interventions in a Mouse Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies [mdpi.com]

- 17. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effect of YM928, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jddtonline.info [jddtonline.info]

- 21. Four plate test (Aron test) [panlab.com]

- 22. researchgate.net [researchgate.net]

- 23. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The four-plates test: anxiolytic or analgesic paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rotarod-Test for Mice [protocols.io]

- 26. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 27. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

- 29. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]

- 30. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effects of the AMPA Antagonist ZK 200775 on Visual Function: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Fanapanel: A Technical Whitepaper on a Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanapanel (also known as ZK-200775 and MPQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] As a member of the quinoxalinedione (B3055175) class of compounds, this compound was developed for its potential neuroprotective effects in conditions of cerebral ischemia, such as stroke and trauma.[2] While preclinical studies demonstrated significant promise, clinical development was halted due to adverse neurological effects observed in Phase II trials.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding affinities, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission.[3] The overactivation of these receptors, particularly AMPA receptors, can lead to excessive calcium influx and subsequent neuronal damage, a phenomenon known as excitotoxicity.[3][4] This process is implicated in the pathophysiology of various neurological disorders, including stroke and neurodegenerative diseases.[3] this compound was designed to competitively block the binding of glutamate to AMPA receptors, thereby mitigating excitotoxic cell death.

Mechanism of Action

This compound is a competitive antagonist at the AMPA receptor.[2] It binds to the same site as the endogenous agonist glutamate, preventing the conformational change required for ion channel opening.[5] This blockade reduces the influx of sodium and calcium ions into the postsynaptic neuron, thereby decreasing neuronal depolarization and preventing the downstream signaling cascades associated with excitotoxicity.[4][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Ligand/Agonist | Receptor/Assay | Value | Units | Reference |

| Quisqualate | AMPA Receptor (Ki) | 3.2 | nM | [7] |

| Kainate | Kainate Receptor (Ki) | 100 | nM | [7] |

| NMDA | NMDA Receptor (Ki) | 8.5 | µM | [7] |

| Quisqualate | Spreading Depression (IC50) | 200 | nM | [7] |

| Kainate | Spreading Depression (IC50) | 76 | nM | [7] |

| NMDA | Spreading Depression (IC50) | 13 | µM | [7] |

| Glycine | Spreading Depression (IC50) | 18 | µM | [7] |

| [3H]AMPA | AMPA Receptor (Ki) | 120 | nM | [8] |

| [3H]CNQX | AMPA Receptor (Ki) | 32 | nM | [8] |

Table 2: Phase II Clinical Trial in Acute Ischemic Stroke

| Treatment Group | Total Dose | Infusion Duration | Number of Patients | Key Adverse Events | Reference |

| Placebo | N/A | 48 h | 25 | N/A | [1][2] |

| Group 1 | 262.5 mg | 48 h | 12 | - | [1][2] |

| Group 2 | 525 mg | 48 h | 13 | Reduction of consciousness (stupor and coma) in 8/13 patients; Transient worsening of mean NIHSS score | [1][2] |

| Group 3 | 105 mg | 6 h | 11 | Reduction in level of consciousness in 2/11 patients | [1] |

NIHSS: National Institutes of Health Stroke Scale

Experimental Protocols

Radioligand Binding Assay ([3H]AMPA)

This protocol is a representative method for determining the binding affinity of a compound to the AMPA receptor.

-

Tissue Preparation: Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.

-

Assay: The membrane preparation is incubated with a fixed concentration of [3H]AMPA and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled AMPA receptor agonist or antagonist.

-

Incubation and Filtration: The incubation is carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]AMPA binding (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Electrophysiology in Cortical Slices

This protocol describes a general method for assessing the antagonist activity of a compound on AMPA receptor-mediated synaptic transmission.

-

Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices of the cortex (typically 300-400 µm thick) are prepared using a vibratome. The slices are then allowed to recover in oxygenated aCSF at room temperature for at least one hour.[9][10]

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from pyramidal neurons in the cortex.[11][12]

-

Stimulation: A stimulating electrode is placed in a nearby layer to evoke synaptic responses. AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are isolated by holding the neuron at a negative potential (e.g., -70 mV) and including antagonists for other receptors (e.g., NMDA, GABAa receptors) in the aCSF.[11]

-

Compound Application: After establishing a stable baseline of EPSCs, this compound is bath-applied at various concentrations.

-

Data Analysis: The amplitude of the AMPA receptor-mediated EPSCs is measured before and after the application of this compound to determine the concentration-dependent inhibitory effect.

Visualizations

Signaling Pathways

Caption: this compound's mechanism in preventing excitotoxicity.

Experimental Workflow

References

- 1. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]

- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of cortical brain slices for electrophysiological recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Fanapanel: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fanapanel (also known as MPQX and ZK-200775) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a quinoxalinedione (B3055175) derivative, it has been a valuable tool in preclinical neuroscience research to investigate the role of the glutamatergic system, particularly in conditions of neuronal hyperexcitability and excitotoxicity such as epilepsy and cerebral ischemia.[1][3] Although its development for clinical use in stroke and trauma was halted due to safety concerns, including potential glial cell toxicity and significant side effects, its well-defined mechanism of action makes it a useful compound for in vitro and in vivo experimental models.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacodynamics, and detailed experimental protocols.

Core Properties of this compound

This compound is a synthetic organic compound with specific physicochemical properties relevant to its function as a CNS research tool.[1]

| Property | Data |

| IUPAC Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid[1] |

| Synonyms | MPQX, ZK-200775, ZK200775[1][3] |

| Molecular Formula | C₁₄H₁₅F₃N₃O₆P[1] |

| Molar Mass | 409.258 g·mol⁻¹[1] |

| CAS Number | 161605-73-8[1] |

| Class | Quinoxalinedione derivative[1] |

Pharmacodynamics and Mechanism of Action

This compound exerts its effects by competitively antagonizing the AMPA receptor, a key component of fast excitatory synaptic transmission in the central nervous system.[1]

-

Competitive Antagonism: this compound binds to the same site on the AMPA receptor as the endogenous agonist, glutamate (B1630785). However, its binding does not induce the conformational change required to open the ion channel. By occupying the binding site, it prevents glutamate from activating the receptor, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.

-

Selectivity: this compound is highly selective for AMPA and kainate receptors over N-methyl-D-aspartate (NMDA) receptors, another major subtype of ionotropic glutamate receptors.[3] This selectivity allows researchers to isolate and study the specific contributions of AMPA receptor-mediated signaling.

Figure 1. Competitive antagonism of the AMPA receptor by this compound at the glutamatergic synapse.

Quantitative Data: Receptor Affinity and Potency

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The inhibition constant (Ki) is a measure of binding affinity, while the half-maximal inhibitory concentration (IC50) indicates the functional potency of the compound in a given assay.[4][5]

Table 1: this compound Binding Affinity (Ki) Assay performed in cortical slice preparations.[3]

| Ligand (Agonist) | Receptor Target | Ki Value |

| Quisqualate | AMPA | 3.2 nM[3] |

| Kainate | Kainate | 100 nM[3] |

| NMDA | NMDA | 8.5 µM[3] |

Table 2: this compound Inhibitory Potency (IC50) Assay performed in a spreading depression assay.[3]

| Ligand (Agonist) | Receptor Target | IC50 Value |

| Quisqualate | AMPA | 200 nM[3] |

| Kainate | Kainate | 76 nM[3] |

| NMDA | NMDA | 13 µM[3] |

| Glycine | NMDA Co-agonist site | 18 µM[3] |

Note: Lower Ki and IC50 values indicate higher affinity and potency, respectively. The data clearly demonstrates this compound's high potency for AMPA/kainate receptors compared to NMDA receptors.

Preclinical Research Applications

This compound has been utilized in several preclinical models to explore the pathophysiology of neurological disorders.

Table 3: Summary of In Vivo Preclinical Studies

| Research Area | Animal Model | Key Findings & Efficacy | Reference |

| Neuroprotection (Stroke) | Rat; Permanent Middle Cerebral Artery Occlusion (MCAO) | Intravenous infusion (0.1-10 mg/kg/h for 6 hours) reduced infarct volume by 24-34%.[2] | Turski et al., 1998[3] |

| Anticonvulsant | Mice; AMPA- or Kainate-induced seizures | Elevated the threshold for clonic seizures with a threshold dose (THRD50) of 2.9 mg/kg (AMPA) and 1.6 mg/kg (kainate) i.v.[3] | Turski et al., 1998[3] |

| Muscle Relaxant | Genetically spastic rats | Doses of 10 and 30 mg/kg i.v. reduced muscle tone.[3] | Turski et al., 1998[3] |

Signaling Pathways in Excitotoxicity

In pathological conditions like cerebral ischemia, excessive glutamate release leads to over-activation of glutamate receptors, a process known as excitotoxicity.[6][7] This triggers a massive influx of Ca²⁺, activating downstream cell death pathways involving proteases, lipases, and the generation of reactive oxygen species.[8] By blocking AMPA receptors, this compound can mitigate this initial excitotoxic cascade.

Figure 2. this compound's role in blocking the AMPA receptor-mediated excitotoxicity cascade.

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound. Researchers should adapt these based on specific experimental goals and institutional guidelines.

In Vitro Receptor Binding and Potency Assay (Cortical Slice Preparation)

Objective: To determine the Ki and IC50 values of this compound.

Materials:

-

Rodent (e.g., Sprague-Dawley rat).

-

Artificial cerebrospinal fluid (aCSF), carbogen (B8564812) gas (95% O₂/5% CO₂).[9]

-

Vibrating microtome (vibratome).

-

Radioligands (e.g., [³H]-AMPA) and competing agonists (quisqualate, kainate).[10]

-

Scintillation counter or other appropriate detection system.

Methodology:

-

Slice Preparation: Anesthetize and decapitate the rodent. Rapidly extract the brain and place it in ice-cold, carbogenated aCSF.[9] Cut coronal or sagittal cortical slices (200-400 µm thick) using a vibratome.[11]

-

Incubation: Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour.[11]

-

Binding Assay (for Ki): Incubate brain slice homogenates or membranes with a fixed concentration of a radioligand (e.g., [³H]-AMPA) and varying concentrations of this compound.

-

Functional Assay (for IC50): In an interface chamber, perfuse slices with aCSF. Induce a response (e.g., spreading depression, electrophysiological recording) with an agonist (e.g., quisqualate). Apply varying concentrations of this compound to the perfusate and measure the inhibition of the agonist-induced response.[3]

-

Data Analysis: For Ki, use competitive binding analysis. For IC50, plot the percentage of inhibition against the log concentration of this compound and fit to a sigmoidal dose-response curve.

In Vivo Anticonvulsant Activity Assay

Objective: To determine the effective dose (ED50) of this compound in a chemically-induced seizure model.[12]

Materials:

-

Mice (e.g., C57BL/6 or other appropriate strain).

-

This compound and a suitable vehicle (e.g., saline, DMSO).

-

Convulsant agent (e.g., AMPA, Kainic Acid, Pentylenetetrazol - PTZ).[13]

-

Observation chambers.

Figure 3. General experimental workflow for in vivo anticonvulsant activity testing.

Methodology:

-

Animal Dosing: Randomly assign animals to groups. Administer various doses of this compound or vehicle via the desired route (e.g., intravenous, i.v.).

-

Seizure Induction: At the predicted time of peak drug effect, administer a convulsant dose of the chosen agent (e.g., a dose of AMPA that reliably induces clonic seizures in vehicle-treated animals).[14]

-

Observation: Immediately place the animal in an observation chamber and record seizure activity for a defined period (e.g., 30 minutes). Note the latency to and severity of seizures (e.g., using the Racine scale).[15]

-

Endpoint: A common endpoint is the absence of clonic seizures lasting more than 5 seconds.[14]

-

Data Analysis: Calculate the dose of this compound that protects 50% of the animals from seizures (the ED50) using probit analysis.

Clinical Development and Discontinuation

This compound was investigated for the treatment of cerebral ischemia associated with stroke and trauma.[1] However, clinical trials were halted due to significant safety and tolerability issues.[1]

-

Adverse Effects: The most severe side effects included excessive sedation, stupor, coma, and transient neurological decline.[1]

-

Visual Disturbances: Patients also experienced blurred vision, severely impaired color perception, and reduced visual acuity, which are thought to be caused by the blockade of AMPA receptors in the retina.[1]

-

Toxicity Concerns: There were also concerns about potential glial cell toxicity.[1]

These findings highlight the critical role of AMPA receptors in normal physiological functions and underscore the challenges of developing systemically administered AMPA receptor antagonists with a favorable therapeutic window.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Brain Slice Preparation (Theory) : Neurophysiology Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. ZK 200775 | AMPA Receptors | Tocris Bioscience [tocris.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. ijpp.com [ijpp.com]

MPQX: A Technical Guide for Researchers

An In-depth Examination of a Competitive AMPA/Kainate Receptor Antagonist

Abstract

MPQX, also known as Fanapanel or ZK200775, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. As a quinoxalinedione (B3055175) derivative, its unique phosphonate (B1237965) group enhances water solubility compared to earlier compounds of its class. This technical guide provides a comprehensive overview of MPQX for research applications, summarizing its pharmacological properties, detailing key experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating glutamatergic neurotransmission and its role in neurological disorders.

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission. The ionotropic glutamate receptors, particularly the AMPA and kainate subtypes, are implicated in a vast array of physiological and pathological processes, including learning, memory, and excitotoxicity associated with conditions like stroke and epilepsy.

MPQX (this compound) emerged as a second-generation quinoxalinedione antagonist with improved pharmaceutical properties.[1] It competitively blocks the glutamate binding site on AMPA and kainate receptors, thereby inhibiting ion channel opening and subsequent neuronal depolarization. While its clinical development for neuroprotection in stroke and trauma was halted due to safety concerns, including potential glial cell toxicity and excessive sedation, MPQX remains a valuable tool for preclinical research.[2][3] Its high affinity and selectivity for AMPA/kainate receptors make it an excellent pharmacological probe for elucidating the roles of these receptors in cellular and animal models of disease.

Pharmacological Profile

MPQX exhibits a high affinity for AMPA and kainate receptors with significantly lower potency at NMDA receptors. This selectivity allows for the specific investigation of non-NMDA receptor-mediated effects.

Binding Affinity

The following table summarizes the inhibitory constants (Ki) of MPQX at various glutamate receptor subtypes as determined by radioligand binding assays.

| Receptor Target | Radioligand | Preparation | Ki Value | Reference |

| AMPA Receptor | [³H]-AMPA | Rat Cortical Membranes | 120 nM | [4] |

| AMPA Receptor | [³H]-CNQX | Rat Cortical Membranes | 32 nM | [4] |

| Kainate Receptor | --- | --- | 100 nM | [5] |

| NMDA Receptor | --- | --- | 8.5 µM | [5] |

Functional Antagonism

The antagonist activity of MPQX has been quantified through various functional assays, including electrophysiological recordings. The half-maximal inhibitory concentrations (IC50) are presented below.

| Receptor Target | Agonist | Assay | IC50 Value | Reference |

| AMPA Receptor | AMPA | Inhibition of induced currents | 21 nM | [4][6] |

| Kainate Receptor | Kainate | Inhibition of induced currents | 27 nM | [4] |

| NMDA Receptor | NMDA | Inhibition of induced currents | > 1 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of MPQX.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of MPQX for the AMPA receptor.

Materials:

-

Rat cortical membranes (prepared or commercially available)

-

[³H]-CNQX (radioligand)

-

MPQX (test compound)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled CNQX (for determining non-specific binding)

-

Glass fiber filters (GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen rat cortical membranes on ice and resuspend in binding buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of various concentrations of MPQX (e.g., 0.1 nM to 100 µM).

-

50 µL of [³H]-CNQX at a final concentration close to its Kd (e.g., 5 nM).

-

100 µL of the membrane preparation.

-

For total binding, add 50 µL of binding buffer instead of MPQX.

-

For non-specific binding, add 50 µL of a saturating concentration of unlabeled CNQX (e.g., 10 µM) instead of MPQX.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the MPQX concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional antagonism of MPQX on AMPA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH 7.2.

-

AMPA (agonist)

-

MPQX

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Approach a neuron with the patch pipette and form a giga-seal. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

-

Recording: Clamp the neuron at a holding potential of -70 mV.

-

Agonist Application: Apply a brief pulse of AMPA (e.g., 100 µM) using a fast-application system to evoke an inward current. Record the peak amplitude of the current.

-

Antagonist Application: Perfuse the chamber with a known concentration of MPQX for 2-3 minutes.

-

Co-application: While still in the presence of MPQX, apply another pulse of AMPA. Record the peak amplitude of the inhibited current.

-

Washout: Wash out the MPQX by perfusing with the external solution for 5-10 minutes and re-apply AMPA to ensure recovery of the response.

-

Data Analysis: Repeat steps 5-8 for a range of MPQX concentrations. For each concentration, calculate the percentage of inhibition of the AMPA-evoked current. Plot the percentage of inhibition against the logarithm of the MPQX concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the mechanism of action of MPQX and a typical experimental workflow for its characterization.

Conclusion

MPQX is a well-characterized competitive antagonist of AMPA and kainate receptors. Its favorable solubility and high selectivity make it an indispensable research tool for investigating the physiological and pathophysiological roles of glutamatergic neurotransmission. While its clinical utility has been limited by adverse effects, its value in preclinical and basic research remains significant. The data and protocols provided in this guide are intended to facilitate the effective use of MPQX in a laboratory setting, enabling further discoveries in the complex field of neuroscience.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

Fanapanel: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanapanel (ZK-200775; MPQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Developed by Schering AG, it was investigated for the treatment of neurological damage following cerebral ischemia associated with stroke and trauma.[1][2] Preclinical studies demonstrated significant neuroprotective effects in various animal models of stroke and head injury.[1][3] However, clinical development was halted due to adverse effects at therapeutic doses, including excessive sedation and transient neurological deterioration.[2] This technical guide provides an in-depth overview of the core neuroprotective properties of this compound, focusing on its mechanism of action, quantitative preclinical efficacy, and the experimental protocols used to establish its neuroprotective profile.

Mechanism of Action: Competitive AMPA Receptor Antagonism

This compound exerts its neuroprotective effects by competitively antagonizing the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system.[1][2] In pathological conditions such as ischemic stroke, excessive glutamate (B1630785) release leads to over-activation of AMPA receptors, resulting in a massive influx of Na+ and Ca2+ ions. This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.[4][5][6]

By competitively binding to the glutamate binding site on the AMPA receptor, this compound prevents its activation by glutamate, thereby attenuating the downstream excitotoxic cascade and preserving neuronal integrity.[7]

Signaling Pathway of this compound-Mediated Neuroprotection

Quantitative Data on Neuroprotective Efficacy

The neuroprotective potential of this compound has been quantified in several preclinical models. The following tables summarize key findings regarding its receptor binding affinity and in vivo efficacy in models of focal cerebral ischemia.

Table 1: Receptor Binding Affinity and In Vitro Potency of this compound

| Parameter | Ligand/Agonist | Preparation | Value | Reference |

| Ki | [3H]-AMPA | Rat cortical membranes | 120 nM | [8] |

| Ki | [3H]-CNQX | Rat cortical membranes | 32 nM | [8] |

| Ki | Quisqualate | Cortical slice preparation | 3.2 nM | [9] |

| Ki | Kainate | Cortical slice preparation | 100 nM | [9] |

| Ki | NMDA | Cortical slice preparation | 8.5 µM | [9] |

| IC50 | AMPA-induced currents | Cultured neurons | 21 nM | [8] |

| IC50 | Kainate-induced currents | Cultured neurons | 27 nM | [8] |

| IC50 | NMDA-induced currents | Cultured neurons | > 1 µM | [8] |

Table 2: In Vivo Neuroprotective Efficacy of this compound in Rodent Models of Permanent Middle Cerebral Artery Occlusion (MCAO)

| Species | Dose (i.v. infusion over 6h) | Treatment Start | Reduction in Infarct Volume (%) | Reference |

| Mouse | 10 mg/kg/h | Immediately after MCAO | 34% | [1] |

| Rat | 3 mg/kg/h | Immediately after MCAO | 24% | [1] |

| Rat | 10 mg/kg/h | Immediately after MCAO | 29% | [1] |

| Rat | 3 mg/kg/h | 1 hour after MCAO | ~20-30% | [1] |

| Rat | 3 mg/kg/h | 2 hours after MCAO | ~20-30% | [1] |

| Rat | 3 mg/kg/h | 4 hours after MCAO | ~20-30% | [1] |

| Rat | 3 mg/kg/h | 5 hours after MCAO | ~20-30% | [1] |

Table 3: In Vivo Neuroprotective Efficacy of this compound in a Rat Model of Transient MCAO (90 min occlusion)

| Dose (i.v. infusion over 6h) | Treatment Start | Reduction in Infarct Volume (%) | Reference |

| 0.1 mg/kg/h | Onset of reperfusion | 45% | [1] |

| 1 mg/kg/h | Onset of reperfusion | 19% | [1] |

| 3 mg/kg/h | Onset of reperfusion | 35% | [1] |

| Not specified | 2 hours after reperfusion | "Dramatic reduction" | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This surgical procedure in rodents is a widely used model to mimic human ischemic stroke.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Monofilament suture (e.g., 4-0 nylon) with a rounded tip

-

Heating pad to maintain body temperature

-

This compound solution for infusion

Procedure:

-

Anesthesia: Anesthetize the rodent (e.g., rat) using an appropriate anesthetic agent. Maintain anesthesia throughout the surgical procedure.[10]

-

Surgical Incision: Place the animal in a supine position. Make a midline cervical incision to expose the underlying muscles and trachea.[10]

-

Artery Exposure: Carefully dissect the soft tissues to expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).[10]

-

Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature around the proximal ECA.

-

Suture Insertion: Introduce a monofilament suture through an incision in the ECA stump. Advance the suture into the ICA until it occludes the origin of the middle cerebral artery (MCA). The distance of insertion is typically 17-20 mm in rats.[10]

-

Occlusion: For permanent MCAO, the suture is left in place. For transient MCAO, the suture is kept in place for a defined period (e.g., 90 minutes).[11]

-

Reperfusion (for transient MCAO): After the occlusion period, carefully withdraw the suture to allow blood flow to resume.

-

Wound Closure: Close the incision in layers.

-

Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including maintaining body temperature.

Histological Analysis: TTC Staining for Infarct Volume Measurement

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, with compromised mitochondrial function, remains unstained (white).[12][13]

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

10% formalin solution

-

Brain matrix for slicing

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Brain Extraction: At a predetermined time point post-MCAO (e.g., 72 hours), euthanize the animal and carefully extract the brain.

-

Slicing: Chill the brain briefly to facilitate slicing. Place the brain in a brain matrix and cut coronal sections of a uniform thickness (e.g., 2 mm).[10]

-

Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes.[10]

-

Fixation: After staining, transfer the slices to a 10% formalin solution to fix the tissue and enhance the contrast between stained and unstained areas.[9]

-

Imaging: Arrange the stained slices and capture a high-resolution digital image.

-

Quantification: Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice. The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. Corrections for brain edema can be made by comparing the non-infarcted tissue in the ipsilateral hemisphere to the contralateral hemisphere.[12]

Neurobehavioral Assessment

A battery of behavioral tests is used to assess the functional deficits resulting from ischemic stroke and the potential therapeutic benefits of neuroprotective agents.

Commonly Used Tests:

-

Neurological Deficit Score (e.g., Bederson or Garcia scales): These are composite scales that grade various aspects of neurological function, including posture, motor control, and sensory responses.[2][14] For example, a simple scoring system might involve observing for forelimb flexion, circling behavior, and resistance to lateral push.

-

Rotarod Test: This test assesses motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is recorded.[8]

-

Adhesive Removal Test: A small piece of adhesive tape is placed on the animal's paw, and the time taken to notice and remove the tape is measured. This assesses sensory and motor neglect.[8]

-

Cylinder Test: The animal is placed in a transparent cylinder, and the spontaneous use of the forelimbs for wall exploration is observed to detect asymmetries in limb use.[8]

Discussion and Conclusion

This compound is a well-characterized competitive AMPA receptor antagonist with demonstrated neuroprotective efficacy in preclinical models of ischemic stroke and head trauma. Its primary mechanism of action involves the attenuation of glutamate-induced excitotoxicity. The quantitative data from in vivo studies, particularly the significant reduction in infarct volume even with delayed administration, highlighted its therapeutic potential.

However, the clinical development of this compound was terminated due to a narrow therapeutic window, with significant sedative and neurological side effects observed at doses required for neuroprotection.[2] This underscores a critical challenge in the development of neuroprotective agents that target fundamental neurotransmission pathways.

Despite its clinical outcome, the study of this compound has provided valuable insights into the role of AMPA receptor-mediated excitotoxicity in the pathophysiology of acute brain injury. The experimental protocols and preclinical data associated with this compound remain a valuable reference for the continued development of safer and more effective neuroprotective therapies. Future research in this area may focus on developing AMPA receptor antagonists with improved safety profiles or exploring combination therapies that target multiple pathways in the ischemic cascade.

References

- 1. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endovascular middle cerebral artery occlusion in rats as a model for studying vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

Fanapanel: A Technical Guide to its Chemical Structure and In Vitro Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanapanel, also known as MPQX or ZK-200775, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the quinoxalinedione (B3055175) class of compounds, this compound was investigated for its neuroprotective potential in conditions such as cerebral ischemia associated with stroke and trauma.[1] Its mechanism of action involves blocking the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA receptors, thereby inhibiting excessive neuronal excitation and subsequent excitotoxicity, a key factor in ischemic brain damage.[3][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, its in vitro pharmacological data, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex heterocyclic structure.[4] Its chemical identity is well-defined by its IUPAC name, SMILES string, and other molecular identifiers.

| Identifier | Value |

| IUPAC Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid[1] |

| SMILES String | c1c(c(cc2c1[nH]c(=O)c(=O)n2CP(=O)(O)O)N3CCOCC3)C(F)(F)F[1] |

| Molecular Formula | C14H15F3N3O6P[1][3][5] |

| Molecular Weight | 409.258 g·mol−1[1][3][5] |

| CAS Number | 161605-73-8[1] |

In Vitro Pharmacology

The pharmacological activity of this compound has been characterized through various in vitro assays, primarily focusing on its binding affinity for glutamate receptor subtypes and its functional antagonism.

Receptor Binding Affinity

The binding affinity of this compound for different ionotropic glutamate receptors was determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor/Ligand | Ki (nM) |

| Quisqualate (AMPA Receptor Agonist) | 3.2[6] |

| Kainate (Kainate Receptor Agonist) | 100[6] |

| NMDA (NMDA Receptor Agonist) | 8500[6] |

These data demonstrate that this compound is a highly selective antagonist for the AMPA receptor, with significantly lower affinity for kainate and NMDA receptors.[6]

Functional Antagonism

The functional antagonist activity of this compound was assessed using a cortical spreading depression assay. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Agonist | IC50 (nM) |

| Quisqualate | 200[6] |

| Kainate | 76[6] |

| NMDA | 13000[6] |

| Glycine | 18000[6] |

Experimental Protocols

AMPA Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a competitive antagonist like this compound to AMPA receptors using a radioligand binding assay.

1. Membrane Preparation:

-

Rat cortical tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction containing the receptors.

-

The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

2. Binding Assay:

-

The washed membranes are incubated with a known concentration of a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA).

-

Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C).

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.

-

The IC50 value is determined from this competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]

Cortical Slice Preparation and Spreading Depression Assay (General Protocol)

This protocol describes a general method for preparing cortical brain slices and inducing cortical spreading depression (CSD) to assess the functional antagonism of a compound like this compound.

1. Brain Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., a rat or mouse).[1][6]

-

Rapidly remove the brain and immerse it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[1][6]

-

Coronal or sagittal slices of the cortex (typically 300-400 µm thick) are cut using a vibratome.[1]

-

The slices are then transferred to a holding chamber containing oxygenated aCSF at room temperature for a recovery period of at least one hour.[6]

2. Induction of Cortical Spreading Depression:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

CSD can be induced by a brief, localized application of a high concentration of potassium chloride (KCl) or an AMPA receptor agonist (e.g., quisqualate) to the surface of the slice.[6]

-

The propagation of the CSD wave is monitored by recording the characteristic slow DC potential shift with an extracellular microelectrode.

3. Drug Application and Data Analysis:

-

After obtaining a stable baseline of CSD events, the slice is perfused with aCSF containing a known concentration of the antagonist (this compound).

-

The ability of the antagonist to inhibit the induction or propagation of CSD is quantified.

-

A concentration-response curve is generated by testing a range of antagonist concentrations.

-

The IC50 value is determined as the concentration of the antagonist that produces a 50% reduction in the CSD parameter being measured (e.g., amplitude or propagation speed).

Signaling Pathways and Logical Relationships

This compound's Mechanism of Action in Neuroprotection

This compound exerts its neuroprotective effects by competitively antagonizing the AMPA receptor, thereby interrupting the excitotoxic cascade initiated by excessive glutamate release during events like cerebral ischemia.

Caption: this compound competitively blocks the AMPA receptor, preventing excitotoxicity.

Experimental Workflow for Determining this compound's In Vitro Activity

The determination of this compound's in vitro pharmacological profile follows a logical workflow, starting from target identification to functional characterization.

Caption: Workflow for characterizing this compound's in vitro pharmacology.

References

- 1. Minimum conditions for the induction of cortical spreading depression in brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ischemic insults direct glutamate receptor subunit 2-lacking AMPA receptors to synaptic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phased Treatment Strategies for Cerebral Ischemia Based on Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress Underlies the Ischemia/Reperfusion-Induced Internalization and Degradation of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of initiation of cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courses.edx.org [courses.edx.org]

- 8. IC50 - Wikipedia [en.wikipedia.org]

Fanapanel: A Technical Whitepaper on a Neuroprotective Agent's Journey from Discovery to Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanapanel (ZK-200775; MPQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Schering AG, it was a promising candidate for neuroprotection in acute ischemic stroke and traumatic brain injury. Its development was predicated on the hypothesis that blocking excitotoxicity mediated by excessive glutamate (B1630785) release would reduce neuronal damage in these conditions. Preclinical studies in various animal models demonstrated a significant neuroprotective effect, with a favorable therapeutic window. However, clinical development was halted in Phase II trials due to severe, dose-limiting adverse effects, including profound sedation and a transient worsening of neurological status in stroke patients. Furthermore, elevated serum levels of the astroglial marker S-100B in treated patients suggested potential glial cell toxicity. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical pharmacology, and clinical history of this compound, offering valuable insights into the challenges of developing neuroprotective agents targeting the glutamate system.

Introduction and Discovery

This compound, a quinoxalinedione (B3055175) derivative, emerged from research aimed at developing water-soluble AMPA receptor antagonists to overcome the limitations of earlier compounds that exhibited poor solubility and renal toxicity.[1] The introduction of a methylphosphonate (B1257008) group into the quinoxalinedione scaffold successfully enhanced water solubility while maintaining high affinity and selectivity for the AMPA receptor.[1]

Mechanism of Action

This compound is a competitive antagonist at the AMPA receptor, a subtype of ionotropic glutamate receptors.[2] In the central nervous system, glutamate is the primary excitatory neurotransmitter. During ischemic events like stroke, excessive glutamate release leads to over-activation of its receptors, particularly NMDA and AMPA receptors. This influx of ions, especially Ca2+, triggers a cascade of intracellular events leading to neuronal cell death, a process known as excitotoxicity. By competitively binding to the glutamate binding site on the AMPA receptor, this compound blocks its activation, thereby attenuating the excitotoxic cascade.

The following diagram illustrates the proposed mechanism of action of this compound in preventing excitotoxicity.

Preclinical Pharmacology

In Vitro Studies

This compound demonstrated high affinity and selectivity for the AMPA receptor in radioligand binding assays.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound

| Assay Type | Receptor/Agonist | Value | Reference |

| Binding Affinity (Ki) | Quisqualate | 3.2 nM | [3] |

| Kainate | 100 nM | [3] | |

| NMDA | 8.5 µM | [3] | |

| Functional Antagonism (IC50) | AMPA-induced currents | 21 nM | [4][5] |

| Kainate-induced currents | 27 nM | [5] | |

| NMDA-induced currents | > 1 µM | [5] | |

| Spreading Depression Assay (IC50) | Quisqualate | 200 nM | [3] |

| Kainate | 76 nM | [3] | |

| NMDA | 13 µM | [3] | |

| Glycine | 18 µM | [3] |

In Vivo Studies

This compound exhibited significant neuroprotective effects in rodent models of ischemic stroke and head trauma.

Table 2: Neuroprotective Effects of this compound in Animal Models

| Animal Model | Treatment Details | Outcome | Reference |

| Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats | 0.1-10 mg/kg/h IV for 6h, 1-5h post-occlusion | 20-30% reduction in infarct volume | [4] |

| Transient MCAO in Rats | 0.01-3 mg/kg/h IV, up to 2h post-reperfusion | ~45% reduction in infarct volume | [4] |

| Head Trauma in Rats | 0.3 mg/kg/h IV for 6h, 1h post-trauma | 41% reduction in cortical damage volume | [6] |

| 3 mg/kg/h IV for 6h, 1h post-trauma | 37% reduction in hippocampal CA3 neuron loss | [6] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used preclinical model to simulate ischemic stroke. The following is a representative protocol based on available literature.

Methodology:

-

Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a small incision is made.

-

Occlusion: A nylon monofilament with a silicon-coated tip is introduced through the ECA into the ICA and advanced until it blocks the origin of the middle cerebral artery (MCA).

-

Treatment: this compound or a placebo is administered intravenously at specified doses and time points relative to the occlusion.

-

Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

-

Assessment: After a set survival period (e.g., 24 or 48 hours), neurological deficits are scored, and the brains are harvested. Infarct volume is typically quantified by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

Clinical Development and Discontinuation

Phase I Studies

Phase I studies in healthy volunteers indicated that this compound was generally well-tolerated at doses expected to be neuroprotective.[7] However, some volunteers reported visual disturbances, including blurred vision and impaired color perception.[8] A dedicated study on the visual effects of this compound was conducted.

Table 3: Effects of this compound on Visual Function in Healthy Volunteers

| Parameter | Dose Group 1 (0.03 mg/kg/h) | Dose Group 2 (0.75 mg/kg/h) | Placebo | Reference |

| Change in Visual Acuity | Significant deterioration | Significant deterioration | No significant change | [8] |

| Color Vision (Lanthony D-15 Test Error Score Change) | 22.16 | 39.15 | 0.17 | [8] |

| Dark Vision | Significant deterioration | Significant deterioration | No significant change | [8] |

| Electroretinogram (ERG) | Reduced amplitudes and delayed implicit times in cone-ERG | Reduced amplitudes and delayed implicit times in cone-ERG | No significant change | [8] |

Phase II Study in Acute Ischemic Stroke

A multicenter, double-blind, randomized, placebo-controlled Phase II trial was initiated to assess the safety and tolerability of this compound in patients with acute ischemic stroke. The trial was prematurely terminated due to safety concerns.[7][9]

Table 4: Dosing and Key Adverse Events in the Phase II Stroke Trial of this compound

| Treatment Group | Total Dose | Infusion Duration | Number of Patients | Key Adverse Events | Reference |

| Placebo | N/A | 48 hours | 25 | - | [10] |

| Group 1 | 262.5 mg | 48 hours | 12 | - | [10] |

| Group 2 | 525 mg | 48 hours | 13 | Significant transient worsening of NIHSS score; Reduction of consciousness (stupor and coma) in 8 of 13 patients | [10] |

| Group 3 | 105 mg | 6 hours | 11 | Reduction in level of consciousness in 2 patients | [10] |

A key finding was a significant, transient worsening of the National Institutes of Health Stroke Scale (NIHSS) score in the higher-dose group, primarily due to a reduction in consciousness.[10]

Evidence of Potential Glial Cell Toxicity

In the Phase II stroke trial, serum concentrations of S-100B, a protein marker of astrocyte damage, were monitored. The increase in S-100B levels was higher in the this compound-treated group that experienced neurological deterioration compared to the placebo group, suggesting potential glial cell toxicity in addition to neuronal dysfunction.[7]

The following diagram illustrates the proposed relationship between this compound administration and the observed adverse events.

Conclusion

This compound represented a significant medicinal chemistry achievement in the development of a water-soluble, potent, and selective AMPA receptor antagonist. Its robust neuroprotective effects in preclinical models of stroke and trauma provided a strong rationale for clinical development. However, the translation from preclinical efficacy to clinical safety and tolerability proved challenging. The profound sedative effects and the potential for glial cell toxicity at clinically relevant doses in a vulnerable patient population ultimately led to the discontinuation of its development for acute stroke. The story of this compound underscores the complexities of targeting the glutamate system for neuroprotection and highlights the critical importance of carefully assessing the on-target and off-target effects of such agents in relevant patient populations. The findings from the this compound clinical program provide valuable lessons for the future development of neuroprotective therapies.

References

- 1. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ZK200775 | MPQX | AMPAR antagonist | TargetMol [targetmol.com]

- 5. rndsystems.com [rndsystems.com]

- 6. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Effects of the AMPA Antagonist ZK 200775 on Visual Function: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK-200775: A Technical Guide for the Study of Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][2][3][4] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory synaptic transmission and is a key player in the excitotoxic cascade.[4][5] ZK-200775 (also known as Fanapanel or MPQX) is a potent and selective competitive antagonist of the AMPA/kainate receptor, developed for its neuroprotective potential in conditions associated with excitotoxicity.[6][7][8] This technical guide provides an in-depth overview of ZK-200775, its mechanism of action, and its application in the study of excitotoxicity, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action